molecular formula C7H8F2N2O B1424198 (3,5-Difluoro-2-methoxyphenyl)hydrazine CAS No. 1260982-29-3

(3,5-Difluoro-2-methoxyphenyl)hydrazine

Cat. No.: B1424198
CAS No.: 1260982-29-3
M. Wt: 174.15 g/mol
InChI Key: GRVSZVZSPQFYOB-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-methoxyphenyl)hydrazine is a chemical compound belonging to the class of phenylhydrazines. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydrazine functional group. This compound is of interest due to its unique physical and chemical properties, which make it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-methoxyphenyl)hydrazine typically involves the reaction of 3,5-difluoro-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also incorporate additional purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzenes, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylhydrazines .

Scientific Research Applications

(3,5-Difluoro-2-methoxyphenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Difluoro-2-methoxyphenyl)hydrazine is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the hydrazine functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3,5-difluoro-2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-12-7-5(9)2-4(8)3-6(7)11-10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVSZVZSPQFYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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